molecular formula C19H16BrN5O3 B2376498 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide CAS No. 1052620-18-4

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2376498
CAS No.: 1052620-18-4
M. Wt: 442.273
InChI Key: KIQVLOIJVLLGHM-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . The synthesis of similar compounds has been described in the literature. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were prepared in three steps, starting from substituted anilines .


Molecular Structure Analysis

Triazole, the core structure of the compound, comprises three nitrogen atoms and two carbon atoms. It exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. For example, 4-Aryl-1H-1,2,3-triazoles were synthesized from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide using copper (I) iodide as the catalyst .


Physical And Chemical Properties Analysis

Triazoles are known for their strong stability under thermal and acid conditions. They are insensitive to redox, hydrolysis, and enzymatic hydrolase .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, triazole derivatives are known to exhibit a broad range of biological activities. They can form a variety of non-covalent bonds with enzymes and receptors, which can lead to their broad-spectrum biological activities .

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Their unique structure and broad biological activities make them promising candidates for the development of new drugs .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O3/c1-23(13-5-3-2-4-6-13)15(26)11-24-17-16(21-22-24)18(27)25(19(17)28)14-9-7-12(20)8-10-14/h2-10,16-17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVLOIJVLLGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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